![molecular formula C14H21BO2S B6161946 4,4,5,5-tetramethyl-2-[2-methyl-4-(methylsulfanyl)phenyl]-1,3,2-dioxaborolane CAS No. 1899905-99-7](/img/no-structure.png)

4,4,5,5-tetramethyl-2-[2-methyl-4-(methylsulfanyl)phenyl]-1,3,2-dioxaborolane

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

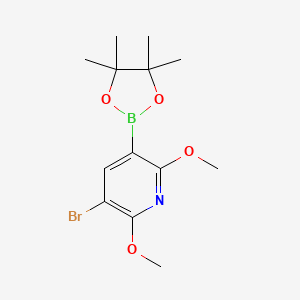

The compound is a derivative of boronic acid, specifically a pinacol ester of boronic acid . These types of compounds are often used in organic synthesis, particularly in Suzuki-Miyaura cross-coupling reactions .

Molecular Structure Analysis

The compound contains a boronic ester group (4,4,5,5-tetramethyl-1,3,2-dioxaborolane), which is attached to a phenyl ring with a methylsulfanyl group . The exact 3D structure couldn’t be determined due to unsupported elements .Chemical Reactions Analysis

Boronic acid pinacol esters are known to undergo Suzuki-Miyaura cross-coupling reactions with aryl halides in the presence of a palladium catalyst .Applications De Recherche Scientifique

Suzuki-Miyaura Cross-Coupling Reactions

This compound is pivotal in facilitating Suzuki-Miyaura cross-coupling reactions , which are widely used to form carbon-carbon bonds. The boronic ester group in this compound reacts with various halides or triflates in the presence of a palladium catalyst, leading to the formation of biaryl structures. This reaction is fundamental in the synthesis of pharmaceuticals, agrochemicals, and organic materials.

Transition Metal-Catalyzed Borylation

The compound can undergo borylation at the benzylic C-H bond of alkylbenzenes . This process, typically catalyzed by palladium, allows for the introduction of boron into molecules, which is a critical step in the synthesis of complex organic compounds, including potential drug candidates.

Hydroboration of Alkynes and Alkenes

It serves as a reagent for the hydroboration of alkyl or aryl alkynes and alkenes . This application is crucial for adding boron across the carbon-carbon multiple bonds, which can then be further manipulated chemically to create a variety of functional groups.

Copper-Catalyzed Aryl Boronate Formation

The compound is used in coupling with aryl iodides in the presence of a copper catalyst to form aryl boronates . Aryl boronates are essential intermediates in organic synthesis and can be used to create complex molecules for medicinal chemistry.

Asymmetric Hydroboration

This chemical serves as a reagent for the asymmetric hydroboration of 1,3-enynes , leading to the formation of chiral allenyl boronates. These chiral compounds are valuable in the synthesis of enantiomerically pure pharmaceuticals.

Organic Synthesis Intermediates

Due to its unique structure, it is often used as an intermediate in organic synthesis . Its stability and reactivity make it suitable for constructing complex molecular architectures required in advanced materials and drug discovery.

Crystallographic Studies

The compound has been used in crystallographic studies to determine the structure of molecules . Understanding the three-dimensional arrangement of atoms within a compound is vital for the design of new materials and drugs.

Safety and Handling in Research

While not a direct application, it’s important to note the safety and handling protocols associated with this compound due to its potential skin and eye irritation properties . Proper storage and handling are crucial to ensure the safety of researchers and the integrity of the compound during experiments.

Mécanisme D'action

Target of Action

It’s known that similar compounds are often used in organic synthesis, particularly in borylation reactions .

Mode of Action

This compound is likely to interact with its targets through a process known as borylation. Borylation is a type of chemical reaction where a boron atom is added to a molecule . This compound may also be involved in hydroboration of alkyl or aryl alkynes and alkenes, and coupling with aryl iodides .

Biochemical Pathways

It’s known that borylation reactions can lead to the formation of organoboron compounds, which are useful in various chemical transformations .

Result of Action

Its use in chemical reactions suggests that it can facilitate the formation of new bonds and the synthesis of complex molecules .

Safety and Hazards

Orientations Futures

Propriétés

| { "Design of the Synthesis Pathway": "The synthesis pathway for 4,4,5,5-tetramethyl-2-[2-methyl-4-(methylsulfanyl)phenyl]-1,3,2-dioxaborolane involves the reaction of 2-methyl-4-(methylsulfanyl)phenylboronic acid with 2,2,5,5-tetramethyl-1,3-dioxane-4,6-dione in the presence of a palladium catalyst.", "Starting Materials": [ "2-methyl-4-(methylsulfanyl)phenylboronic acid", "2,2,5,5-tetramethyl-1,3-dioxane-4,6-dione", "Palladium catalyst" ], "Reaction": [ "Step 1: Dissolve 2-methyl-4-(methylsulfanyl)phenylboronic acid (1.0 equiv) and 2,2,5,5-tetramethyl-1,3-dioxane-4,6-dione (1.2 equiv) in a solvent such as toluene or THF.", "Step 2: Add a palladium catalyst such as PdCl2(dppf) (0.1 equiv) to the reaction mixture.", "Step 3: Heat the reaction mixture to reflux under an inert atmosphere for several hours.", "Step 4: Cool the reaction mixture and filter off any solids.", "Step 5: Purify the crude product by column chromatography using a suitable solvent system such as hexanes/ethyl acetate.", "Step 6: Characterize the final product using spectroscopic techniques such as NMR and mass spectrometry." ] } | |

Numéro CAS |

1899905-99-7 |

Formule moléculaire |

C14H21BO2S |

Poids moléculaire |

264.2 |

Pureté |

95 |

Origine du produit |

United States |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.